molecular formula C14H13BrO B7967777 3-Bromo-4'-ethoxybiphenyl

3-Bromo-4'-ethoxybiphenyl

Cat. No.: B7967777
M. Wt: 277.16 g/mol
InChI Key: GVMHTPLJMDCOTQ-UHFFFAOYSA-N
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Description

3-Bromo-4’-ethoxybiphenyl is an organic compound with the molecular formula C14H13BrO It is a biphenyl derivative where a bromine atom is substituted at the third position and an ethoxy group is substituted at the fourth position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4’-ethoxybiphenyl can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a brominated biphenyl derivative with an ethoxy-substituted phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dimethylformamide under an inert atmosphere .

Industrial Production Methods: Industrial production of 3-Bromo-4’-ethoxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4’-ethoxybiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding biphenyl derivative without the bromine substituent.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

Scientific Research Applications

3-Bromo-4’-ethoxybiphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4’-ethoxybiphenyl depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the biphenyl ring. In oxidation reactions, the ethoxy group is oxidized to form more reactive intermediates. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

    3-Bromo-4’-methoxybiphenyl: Similar structure with a methoxy group instead of an ethoxy group.

    4-Bromo-4’-ethoxybiphenyl: Bromine atom substituted at the fourth position instead of the third position.

    3-Chloro-4’-ethoxybiphenyl: Chlorine atom substituted instead of bromine.

Uniqueness: 3-Bromo-4’-ethoxybiphenyl is unique due to its specific substitution pattern, which can influence its reactivity and applications.

Properties

IUPAC Name

1-bromo-3-(4-ethoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-2-16-14-8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMHTPLJMDCOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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